![molecular formula C7H6N4OS B1460658 7-(甲硫基)嘧啶并[4,5-d]嘧啶-4(3H)-酮 CAS No. 91996-86-0](/img/structure/B1460658.png)
7-(甲硫基)嘧啶并[4,5-d]嘧啶-4(3H)-酮
描述
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused six-membered rings containing nitrogen atoms
科学研究应用
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment. Its unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug development. In materials science, it can be used to create novel materials with specific electronic or optical properties .
作用机制
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a type of kinase. Kinases are proteins that play a crucial role in cell signaling pathways, and their deregulation can lead to diseases such as cancer .
Mode of Action
If it acts similarly to other kinase inhibitors, it likely binds to the atp-binding pocket of the kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
If it inhibits jak1 like similar compounds, it could affect pathways such as the jak-stat signaling pathway, which is involved in processes like cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds have been tested for in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests would provide information on the compound’s bioavailability and potential for drug-drug interactions.
Result of Action
If it acts as a kinase inhibitor, it could potentially halt cell proliferation and induce apoptosis, especially in cancer cells with overactive kinases .
生化分析
Biochemical Properties
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Bruton’s tyrosine kinase (BTK), a key signaling molecule in the B cell receptor signal transduction cascade . The nature of these interactions often involves inhibition of enzyme activity, which can lead to significant downstream effects on cellular processes.
Cellular Effects
The effects of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of certain cancer cell lines by arresting cells in the G1 phase of the cell cycle . This indicates its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as BTK, leading to the disruption of critical signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases significantly .
Metabolic Pathways
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain amino acids and nucleotides .
Transport and Distribution
The transport and distribution of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
准备方法
The synthesis of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired bicyclic structure. For example, the reaction of 2-amino-4-methylthiopyrimidine with formamide under reflux conditions can yield the target compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as using catalysts or varying temperature and pressure conditions .
化学反应分析
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones .
相似化合物的比较
Similar compounds to 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one include other pyrimidopyrimidines, such as 7-methylpyrimido[4,5-d]pyrimidin-4-amine and pyrimido[5,4-d]pyrimidines. These compounds share the bicyclic structure but differ in their substituents, which can affect their chemical properties and biological activities. The presence of the methylthio group in 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one makes it unique and can influence its reactivity and interactions with molecular targets .
属性
IUPAC Name |
2-methylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)9-3-10-6(4)12/h2-3H,1H3,(H,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYONTNEHMOPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)NC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


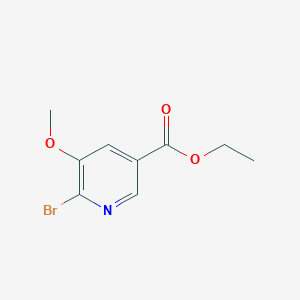
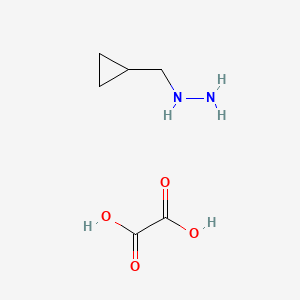

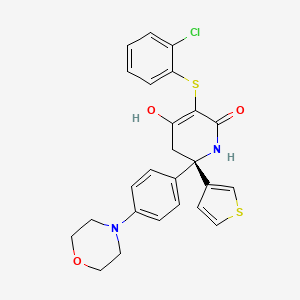
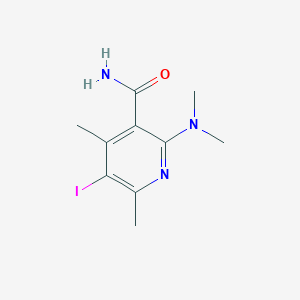
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
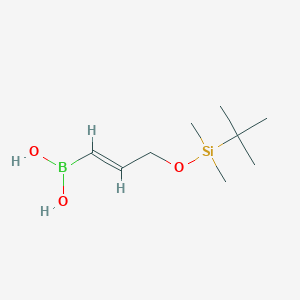
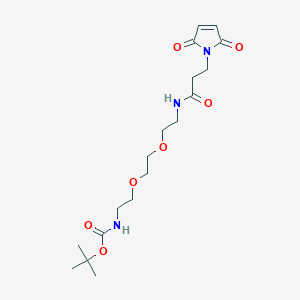
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
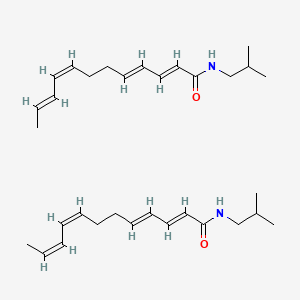
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
